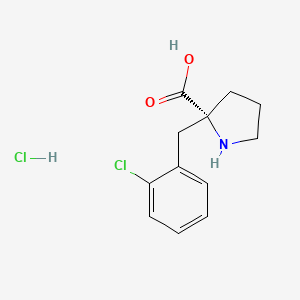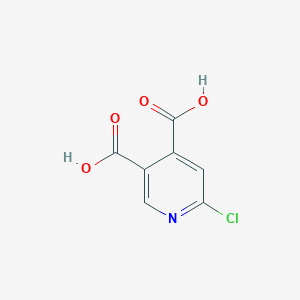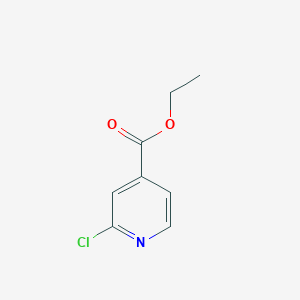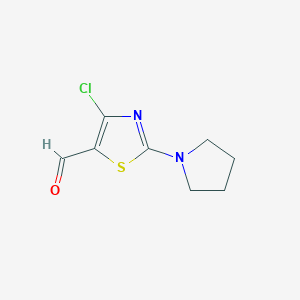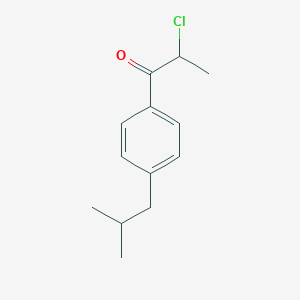
2-Chloro-1-(4-isobutylphenyl)propan-1-one
Übersicht
Beschreibung
“2-Chloro-1-(4-isobutylphenyl)propan-1-one” is a chemical compound with the CAS Number: 80336-66-9 . It has a molecular weight of 224.73 . The compound is used for research and development purposes .
Molecular Structure Analysis
The linear formula of “2-Chloro-1-(4-isobutylphenyl)propan-1-one” is C13H17ClO . The InChI code for the compound is 1S/C13H17ClO/c1-9(2)8-11-4-6-12(7-5-11)13(15)10(3)14/h4-7,9-10H,8H2,1-3H3 .Physical And Chemical Properties Analysis
The compound has a density of 1.0±0.1 g/cm3, a boiling point of 319.1±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 56.1±3.0 kJ/mol, and the flash point is 187.2±14.3 °C . The index of refraction is 1.511, and the molar refractivity is 64.5±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis of Ibuprofen
2-Chloro-1-(4-isobutylphenyl)propan-1-one: is a key intermediate in the synthesis of Ibuprofen , a widely used nonsteroidal anti-inflammatory drug (NSAID). The compound undergoes a ketal reaction, which is a crucial step in the industrial production of Ibuprofen . This process has been optimized for better efficiency and reduced reaction time, significantly impacting the pharmaceutical industry’s production capabilities.
Optimization of Industrial Processes
The compound has been used in research to optimize industrial processes, such as the ketal reaction in Ibuprofen synthesis. Studies have focused on improving the reaction rate and conversion, leading to process intensification . This not only enhances the production scale but also contributes to cost-effectiveness and sustainability in chemical manufacturing.
Electrocarboxylation
Research has explored the electrocarboxylation of organic halides, including 2-Chloro-1-(4-isobutylphenyl)propan-1-one , as a method for valorizing CO2 . This greener synthetic route is significant for environmental chemistry, offering a sustainable approach to producing valuable chemicals while utilizing CO2 as a raw material.
Development of Green Chemistry Methods
The compound is involved in developing new green chemistry methods for synthesizing NSAIDs like Ibuprofen. By employing eco-friendly catalysts and reducing harmful by-products, researchers aim to make the pharmaceutical industry more sustainable .
Analytical Chemistry
In analytical chemistry, 2-Chloro-1-(4-isobutylphenyl)propan-1-one can be used as a standard or reference compound. Its well-defined properties and structure make it suitable for calibrating instruments and validating analytical methods .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-1-[4-(2-methylpropyl)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO/c1-9(2)8-11-4-6-12(7-5-11)13(15)10(3)14/h4-7,9-10H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHSMBINQBEFLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379471 | |
| Record name | 2-chloro-1-(4-isobutylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-isobutylphenyl)propan-1-one | |
CAS RN |
80336-66-9 | |
| Record name | 2-Chloro-1-[4-(2-methylpropyl)phenyl]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80336-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-1-(4-isobutylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



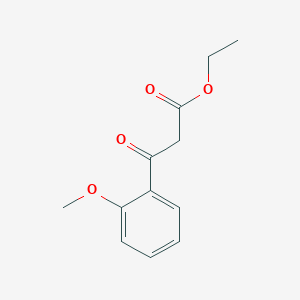



![4-[5-(Methylsulfonyl)-2,3-dihydro-1H-indol-1-yl]-4-oxobutanoic acid](/img/structure/B1586850.png)


